molecular formula C11H16ClN B12042398 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B12042398
M. Wt: 197.70 g/mol
InChI Key: WCQKOAUXRMDUHG-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 3-ethylphenyl substituent.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-2-9-4-3-5-10(8-9)11(12)6-7-11;/h3-5,8H,2,6-7,12H2,1H3;1H

InChI Key

WCQKOAUXRMDUHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2(CC2)N.Cl

Origin of Product

United States

Preparation Methods

Cyclopropanation via Sulfoxonium Ylide-Mediated Ring Closure

A widely adopted method for cyclopropane ring formation involves the use of sulfoxonium ylides. This approach leverages the reactivity of α,β-unsaturated carbonyl precursors with trimethylsulfoxonium iodide under basic conditions. For 1-(3-ethylphenyl)cyclopropan-1-amine, the synthesis begins with (E)-3-(3-ethylphenyl)acrylic acid (Ia), which is esterified to methyl (E)-3-(3-ethylphenyl)acrylate (Ib) using methanol and sulfuric acid . Cyclopropanation is achieved by treating Ib with trimethylsulfoxonium iodide and sodium hydride in dimethyl sulfoxide (DMSO) at 60–80°C, yielding methyl 1-(3-ethylphenyl)cyclopropane-1-carboxylate (II) in 85–92% yield .

The ester (II) is hydrolyzed to 1-(3-ethylphenyl)cyclopropane-1-carboxylic acid (III) using aqueous sodium hydroxide. Subsequent Curtius rearrangement converts III to the corresponding isocyanate, which is hydrolyzed to the primary amine (IV) under acidic conditions. Finally, treatment with hydrochloric acid in ethanol yields the hydrochloride salt .

Key Advantages :

  • High yields (>85%) for cyclopropanation.

  • Scalable for industrial production.

  • Compatible with diverse aryl substrates .

Corey-Fuchs Cyclopropanation Using Phosphonate Reagents

The Corey-Fuchs method employs triethylphosphonoacetate for cyclopropanation of α,β-unsaturated esters. Starting with 3-ethylbenzaldehyde (V), a Horner-Wadsworth-Emmons reaction with triethylphosphonoacetate and sodium hydride in toluene generates (E)-ethyl 3-(3-ethylphenyl)acrylate (VI). Cyclopropanation of VI using trimethylsulfoxonium iodide and sodium hydride in DMSO produces ethyl 1-(3-ethylphenyl)cyclopropane-1-carboxylate (VII) in 78–88% yield .

The ester (VII) is hydrolyzed to the carboxylic acid (VIII), followed by conversion to the acyl azide (IX) using diphenylphosphoryl azide (DPPA). Thermal decomposition of IX via the Curtius rearrangement yields the amine (IV), which is isolated as the hydrochloride salt .

Reaction Conditions :

  • Temperature: 60–80°C for cyclopropanation.

  • Solvent: DMSO or THF.

  • Catalyst: None required .

Transition Metal-Catalyzed Asymmetric Cyclopropanation

For enantioselective synthesis, transition metal catalysts such as ruthenium complexes enable asymmetric cyclopropanation. Using dichloro(p-cymene)ruthenium(II) dimer and a chiral pyridine-oxazoline ligand, ethyl diazoacetate reacts with 3-ethylstyrene (X) to form ethyl (1R,2R)-1-(3-ethylphenyl)cyclopropane-1-carboxylate (XI) with >90% enantiomeric excess (ee) . Hydrolysis of XI to the carboxylic acid (XII) and subsequent Curtius rearrangement affords the enantiomerically pure amine (IV) .

Catalytic System :

  • Ligand: (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.

  • Yield: 70–82%.

  • ee: 88–94% .

Resolution of Racemic Amines via Diastereomeric Salt Formation

Racemic 1-(3-ethylphenyl)cyclopropan-1-amine (IV) can be resolved using chiral acids. Treatment of IV with D-mandelic acid in ethanol yields diastereomeric salts, which are separated by fractional crystallization. The free amine is regenerated using sodium hydroxide and converted to the hydrochloride salt .

Resolution Efficiency :

  • Optical purity: >99% ee.

  • Yield: 50–60% per enantiomer .

Hydrochloride Salt Formation and Characterization

The final step involves treating the free amine (IV) with hydrochloric acid in ethanol or diethyl ether. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum .

Characterization Data :

  • Melting Point : 198–202°C (decomposition).

  • Solubility : >50 mg/mL in water.

  • Purity : >99% (HPLC) .

Comparative Analysis of Synthetic Routes

MethodYield (%)EnantioselectivityScalabilityCost Efficiency
Sulfoxonium Ylide85–92RacemicHighModerate
Corey-Fuchs78–88RacemicHighLow
Metal-Catalyzed70–82>90% eeModerateHigh
Resolution50–60>99% eeLowHigh

Chemical Reactions Analysis

Types of Reactions

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine.

    Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces cyclopropylamines .

Scientific Research Applications

Biological Applications

1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride has been investigated for its biological activity, particularly in the context of pharmacology. Preliminary studies indicate that this compound may interact with various biological targets, potentially modulating enzyme activity or receptor binding due to its amine group, which facilitates hydrogen bonding.

Neuroprotective Effects

Research has shown that this compound may exhibit neuroprotective properties, mitigating neuronal damage induced by excitotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases.

Pharmacological Research

A study investigating the pharmacokinetics of this compound showed promising results regarding its bioavailability and metabolic pathways. The compound was administered in controlled environments to assess its effects on neurotransmitter levels and potential interactions with other drugs .

Neuroprotection Studies

In a controlled trial, the neuroprotective effects of this compound were evaluated in animal models subjected to excitotoxic conditions. The results indicated a significant reduction in neuronal damage compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(3-ethylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Position and Type

Cyclopropanamine derivatives vary primarily in the substituent attached to the phenyl ring. Key comparisons include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3-Ethylphenyl)cyclopropan-1-amine·HCl 3-ethylphenyl C₁₁H₁₆ClN* ~209.7* Structural rigidity; potential CNS activity
1-(2-Bromophenyl)cyclopropan-1-amine·HCl 2-bromophenyl C₉H₁₁BrClN 248.55 High molecular weight; crystalline powder
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine·HCl 3-fluoro, 4-methoxyphenyl C₁₀H₁₂ClFNO 217.67 High purity (≥97%); API intermediate
1-(4-Bromophenyl)cyclopropan-1-amine·HCl 4-bromophenyl C₉H₁₁BrClN 260.55 Lab-scale synthesis; antipsychotic research

*Inferred based on structural analogs.

Structural Insights :

  • Electron-Withdrawing Groups (e.g., bromo, fluoro) : Halogenated derivatives (e.g., 2-bromo, 3-fluoro) may increase binding affinity to serotonin receptors due to electronic effects .

Pharmacological and Physicochemical Properties

A. Receptor Binding :
  • Impact of Ethyl Group : The 3-ethyl substituent may reduce polarity compared to halogenated analogs, affecting solubility and metabolic stability.
B. Physicochemical Data :
Property 1-(3-Ethylphenyl)·HCl* 1-(2-Bromophenyl)·HCl 1-(3-Fluoro-4-methoxyphenyl)·HCl
Melting Point Not reported Not reported Not reported
Solubility Likely moderate in DMSO Low (crystalline powder) High (API-grade purity)
Storage Conditions 2–8°C (inferred) 2–8°C Room temperature (varies by supplier)

Biological Activity

1-(3-Ethylphenyl)cyclopropan-1-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

1-(3-Ethylphenyl)cyclopropan-1-amine is characterized by a cyclopropane ring substituted with an ethylphenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.

Research indicates that 1-(3-ethylphenyl)cyclopropan-1-amine interacts with various biological targets, particularly in the central nervous system. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.

Pharmacological Effects

The compound has shown promising effects in preclinical studies, particularly in the following areas:

  • Antidepressant Activity : Animal studies have suggested that this compound may exhibit antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.
  • Anxiolytic Properties : Preliminary tests indicate that it may reduce anxiety behaviors in rodent models, suggesting a role in anxiety disorders .
  • Neuroprotective Effects : Research has also pointed towards neuroprotective properties, possibly by reducing oxidative stress and inflammation in neural tissues.

Study 1: Antidepressant-Like Effects

A study published in 2021 investigated the antidepressant-like effects of various cyclopropanamine derivatives, including 1-(3-ethylphenyl)cyclopropan-1-amine. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors .

Study 2: Anxiolytic Activity

In another study focused on anxiety models, the hydrochloride form of this compound was administered to rats subjected to elevated plus maze tests. Results showed increased time spent in open arms, indicating reduced anxiety levels compared to control groups .

Study 3: Neuroprotective Mechanisms

Research conducted on neuroprotection revealed that 1-(3-ethylphenyl)cyclopropan-1-amine could mitigate neuronal damage induced by excitotoxicity. The compound demonstrated a capacity to lower markers of oxidative stress, thereby protecting neuronal integrity .

Data Table: Summary of Biological Activities

Biological Activity Observed Effects Study Reference
AntidepressantReduced immobility in forced swim tests
AnxiolyticIncreased open arm time in elevated plus maze
NeuroprotectiveDecreased oxidative stress markers

Q & A

Q. What are the optimized synthetic routes for 1-(3-ethylphenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclopropanation of a phenylmagnesium bromide precursor (e.g., 3-ethylphenylmagnesium bromide) with cyclopropanecarboxaldehyde, followed by reduction to the amine and salt formation with HCl. Key factors include:

  • Inert Atmosphere: Use nitrogen/argon to prevent moisture interference during Grignard reagent reactions .
  • Purification: Crystallization or column chromatography ensures high purity (>98%) .
  • Monitoring: Thin-layer chromatography (TLC) tracks reaction progress .
Parameter Optimal Conditions Impact on Yield
Temperature0–5°C (Grignard reaction)Prevents side reactions
SolventDry THF or diethyl etherEnhances reagent stability
Reaction Time4–6 hours (cyclopropanation step)Maximizes conversion

Q. How is the structural integrity of 1-(3-ethylphenyl)cyclopropan-1-amine hydrochloride validated in academic research?

Methodological Answer: Advanced spectroscopic and chromatographic techniques are employed:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm cyclopropane ring geometry and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight (211.73 g/mol) and fragmentation patterns .
  • HPLC: Purity analysis (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in 1-(3-ethylphenyl)cyclopropan-1-amine hydrochloride under oxidative or reductive conditions?

Methodological Answer: The strained cyclopropane ring undergoes distinct transformations:

  • Oxidation: Reacts with KMnO4_4/CrO3_3 to form ketones or carboxylic acids via ring-opening mechanisms .
  • Reduction: Hydrogenation (H2_2, Pd/C) selectively reduces the amine without disrupting the cyclopropane ring .
  • Substitution: Nucleophilic attack at the cyclopropane carbon occurs under SN2 conditions, influenced by steric hindrance from the 3-ethylphenyl group .

Key Consideration: Computational modeling (DFT) predicts regioselectivity in ring-opening reactions, validated experimentally via kinetic studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., receptor binding vs. enzyme inhibition)?

Methodological Answer: Discrepancies often arise from assay-specific variables:

  • Receptor Binding Assays: Use radioligand displacement (e.g., 3^3H-labeled antagonists) to measure affinity (Ki_i) .
  • Enzyme Inhibition: Optimize substrate concentration (near Km_m) to avoid false positives in IC50_{50} determinations .
  • Structural Modifications: Compare activity of analogs (e.g., 4-methylphenyl vs. 3-ethylphenyl derivatives) to identify critical substituents .
Assay Type Common Pitfalls Mitigation Strategy
Radioligand BindingNon-specific binding to filtersUse polyethylenimine pretreatment
Fluorescence-BasedCompound autofluorescenceInclude quenchers/controls

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer: Industrial-scale production requires:

  • Continuous Flow Reactors: Ensure precise temperature control during cyclopropanation, reducing side products .
  • Crystallization Optimization: Use solvent mixtures (e.g., ethanol/water) to enhance salt precipitation efficiency .
  • In-Line Analytics: FTIR or Raman spectroscopy monitors reaction progress in real time .

Case Study: A 10x scale-up achieved 85% yield (vs. 78% in lab-scale) using automated pH adjustment for HCl salt formation .

Q. How does the 3-ethylphenyl substituent influence the compound’s physicochemical properties compared to other arylcyclopropanamine derivatives?

Methodological Answer: The ethyl group enhances lipophilicity (logP ~2.8) and metabolic stability:

  • LogP Measurement: Shake-flask method with octanol/water partitioning .
  • Metabolic Stability: Incubation with liver microsomes (human/rat) shows t1/2_{1/2} >60 minutes, attributed to reduced CYP450 oxidation .
Derivative logP Microsomal t1/2_{1/2} (min)
3-Ethylphenyl (target)2.865
3-Methoxyphenyl2.142
4-Fluorophenyl2.558

Q. What advanced computational methods are used to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (e.g., 5-HT2A_{2A}), identifying key hydrogen bonds with Asp155 .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR Models: Train models using datasets of arylcyclopropanamines to predict IC50_{50} values for novel targets .

Q. How can researchers address solubility challenges in in vitro assays without compromising bioactivity?

Methodological Answer:

  • Co-Solvents: Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • pH Adjustment: Prepare stock solutions in 0.1M HCl (pH 2–3) for protonated amine stability .
  • Critical Micelle Concentration (CMC): Add non-ionic surfactants (e.g., Tween-80) below CMC to avoid assay interference .

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